- Synthesis of Betamethasone From the Waste of Thai Agave Sisalana, Synthetic Communications, 2006, 36(7), 865-874
Cas no 915-35-5 (Hecogenin acetate)
Hecogenin acetate structure
Product Name:Hecogenin acetate
CAS番号:915-35-5
MF:C29H44O5
メガワット:472.656669616699
MDL:MFCD00005088
CID:806483
PubChem ID:87570924
Update Time:2024-10-26
Hecogenin acetate 化学的及び物理的性質
名前と識別子
-
- Spirostan-12-one,3-(acetyloxy)-, (3b,5a,25R)-
- Hecogenin Acetate
- 5K0WKD513R
- C29H44O5
- NSC15489
- HECOGENIN, ACETATE
- 12-Oxo-5-alpha-spirostan-3-beta-yl acetate
- Hecogenin Acetate , 90%
- Hecogenin acetate, >=90%
- CVKZWRTYHCDWTE-RSEFXUKDSA-N
- V5214
- (3β,5α,25R)-3-(Acetyloxy)spirostan-12-one (ACI)
- 5α,25D-Spirostan-12-one, 3β-hydroxy-, acetate (6CI, 7CI)
- 5α-Spirostan-12-one, 3β-hydroxy-, acetate, (25R)- (8CI)
- Spiro[8H-naphth[2′,1′:4,5]indeno[2,1-b]furan-8,2′-[2H]pyran], spirostan-12-one deriv. (ZCI)
- 3β-Acetoxy-5α-spirostan-12-one
- NSC 15489
- 5alpha,25D-Spirostan-12-one, 3beta-hydroxy-, acetate
- UNII-5K0WKD513R
- (3beta,5alpha,25R)-3-(Acetyloxy)spirostan-12-one; 3beta-Hydroxy-5alpha,25D-spirostan-12-one Acetate; Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran] Spirostan-12-one deriv.; 3beta-Acetoxy-5alpha-spirostan-12-one; NSC 15489;
- 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-
- 12-OXO-5-.ALPHA.-SPIROSTAN-3-.BETA.-YL ACETATE
- (22R,25R)-3BETA-ACETOXY-5ALPHA-SPIROSTANE-12-ONE
- Spirostan-12-one, 3-(acetyloxy)-, (3b,5a,25R)-
- 3beta-Acetoxy-5alpha-spirostan-12-one
- 915-35-5
- 5.alpha.-Spirostan-12-one, acetate, (25R)-
- (3beta,5alpha,25R)-12-oxospirostan-3-yl acetate
- (22R,25R)-3.BETA.-ACETOXY-5.ALPHA.-SPIROSTANE-12-ONE
- Q27262471
- 3beta-acetoxy-(25r)-5alpha-spirostan-12-one
- J195.206D
- AI3-44894
- 5.alpha.-Spirostan-12-one, 3.beta.-hydroxy-, acetate, (25R)-
- (3.BETA.,5.ALPHA.,25R)-12-OXOSPIROSTAN-3-YL ACETATE
- ((1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-oxane)-16-yl) acetate
- (22R,25R)-12-OXO-28-OXA-5.ALPHA.-SPIROSOLANE-3.BETA.-OL ACETATE
- CHEMBL2332640
- 5.ALPHA.,25D-SPIROSTAN-12-ONE, 3.BETA.-HYDROXY-, ACETATE
- Hecogenin Acetate, 90%
- CHEBI:168130
- SCHEMBL353226
- HY-126941
- NSC-15489
- (-)-Hecogenin acetate
- Spirostan-12-one, 3-(acetyloxy)-, (3beta,5alpha,25R)-
- MFCD00005088
- Spirostan-12-one, 3-(acetyloxy)-, (3.beta.,5.alpha.,25R)-
- Hecogenin acetic acid
- EINECS 213-021-7
- CS-0108520
- (22R,25R)-12-OXO-28-OXA-5ALPHA-SPIROSOLANE-3BETA-OL ACETATE
- [(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
- 3.BETA.-ACETOXY-5.ALPHA.-SPIROSTAN-12-ONE
- Hecogenin acetate
-
- MDL: MFCD00005088
- インチ: 1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3/t16-,17+,19+,20+,21-,22+,23+,24+,26+,27+,28-,29-/m1/s1
- InChIKey: CVKZWRTYHCDWTE-RSEFXUKDSA-N
- ほほえんだ: C[C@]12C(=O)C[C@@H]3[C@]4(CC[C@H](OC(=O)C)C[C@@H]4CC[C@H]3[C@@H]1C[C@@H]1O[C@@]3(OC[C@H](C)CC3)[C@H]([C@H]21)C)C
計算された属性
- せいみつぶんしりょう: 472.31900
- どういたいしつりょう: 472.31887450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 2
- 複雑さ: 871
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 12
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 61.8
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 246-248 °C (dec.) (lit.)
- ふってん: 557.5±50.0 °C at 760 mmHg
- フラッシュポイント: 264.7±18.1 °C
- 屈折率: -4 ° (C=1, Dioxane)
- PSA: 61.83000
- LogP: 5.54360
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Hecogenin acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Hecogenin acetate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H129950-250mg |
Hecogenin Acetate, 90% |
915-35-5 | 250mg |
$ 150.00 | 2023-09-07 | ||
| TRC | H129950-1g |
Hecogenin Acetate, 90% |
915-35-5 | 1g |
$ 316.00 | 2023-09-07 | ||
| TRC | H129950-2.5g |
Hecogenin Acetate, 90% |
915-35-5 | 2.5g |
$ 518.00 | 2023-09-07 | ||
| S e l l e c k ZHONG GUO | S6373-5mg |
Hecogenin acetate |
915-35-5 | 5mg |
¥794.95 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | S6373-25mg |
Hecogenin acetate |
915-35-5 | 25mg |
¥2375.27 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862305-250mg |
Hecogenin Acetate |
915-35-5 | ≥90%(GC) | 250mg |
¥143.10 | 2022-01-10 | |
| abcr | AB136453-1 g |
Hecogenin acetate, 90%; . |
915-35-5 | 90% | 1 g |
€60.40 | 2023-07-20 | |
| abcr | AB136453-5 g |
Hecogenin acetate, 90%; . |
915-35-5 | 90% | 5 g |
€141.70 | 2023-07-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71858-1g |
Hecogenin Acetate |
915-35-5 | 98% | 1g |
¥740.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71858-5g |
Hecogenin Acetate |
915-35-5 | 98% | 5g |
¥1904.00 | 2022-04-26 |
Hecogenin acetate 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Copper(II) nitrate hemipentahydrate Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, rt
1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ; 20 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, rt
1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ; 20 min, rt
リファレンス
- Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii) C1β-hydroxylation/C19-peroxidation, Steroids, 2022, 186,
合成方法 4
はんのうじょうけん
リファレンス
- Digitanol glycosides. XX. Partial synthesis of dihydrodigacetigenin 3-acetate, Chemische Berichte, 1969, 102(5), 1542-56
合成方法 5
合成方法 6
はんのうじょうけん
リファレンス
- A Practical solution for aqueous reactions of water-insoluble high-melting-point organic substrates, Green Chemistry, 2012, 14(3), 668-672
合成方法 7
はんのうじょうけん
リファレンス
- A process for the isolation of hecogenin from the juice of Agave sisalana and Agave veracruz, Research and Industry, 1983, 28(2), 104-6
合成方法 8
合成方法 9
はんのうじょうけん
1.1 -
2.1 Solvents: Water ; rt
3.1 Solvents: Pyridine ; rt
2.1 Solvents: Water ; rt
3.1 Solvents: Pyridine ; rt
リファレンス
- Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans, Phytochemistry, 1994, 35(1), 125-33
Hecogenin acetate Raw materials
Hecogenin acetate Preparation Products
Hecogenin acetate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:915-35-5)Hecogenin acetate
注文番号:A1205699
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:42
価格 ($):364.0/656.0
Email:sales@amadischem.com
Hecogenin acetate 関連文献
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
915-35-5 (Hecogenin acetate) 関連製品
- 89327-63-9(ALPHA-DIHYDROALDOSTERONE-GAMMA-ETIOLACTONE)
- 4729-47-9(Raxogenin-acetat)
- 4761-84-6(Raxogenin-acetat)
- 125990-23-0(Chryseno[1,2-c]furan-13(1H)-one, 4-(acetyloxy)-8-ethyloctadecahydro-3-methoxy-3,5b,8,11a,13a-pentamethyl-, (3S,3aS,4S,5aS,5bR,7aS,8S,11aS,11bR,13aS,13bS)-)
- 1920-73-6(Raxogenin-acetat)
- 62212-11-7(Raxogenin-acetat)
- 111372-84-0(Spirostan-3-one, 6-(acetyloxy)-, (5a,6a,25R)-)
- 89327-73-1(Androstane-17-carboxylicacid, 11,18-epoxy-18-hydroxy-3-oxo-, g-lactone, (5b,11b,17b)- (9CI))
- 1169834-11-0(fomefficinol B)
- 103665-44-7(Raxogenin-acetat)
推奨される供給者
Amadis Chemical Company Limited
(CAS:915-35-5)Hecogenin acetate
清らかである:99%/99%
はかる:5g/10g
価格 ($):364.0/656.0